
(S)-1-(2,3-Difluorophenyl)ethanamine
Übersicht
Beschreibung
“(S)-1-(2,3-Difluorophenyl)ethanamine” is a chemical compound with the CAS Number: 1415303-43-3 . It has a molecular weight of 193.62 and its IUPAC name is (1S)-1-(2,3-difluorophenyl)ethanamine hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(S)-1-(2,3-Difluorophenyl)ethanamine” is 1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(S)-1-(2,3-Difluorophenyl)ethanamine” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 193.62 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- A study by Downs (1972) introduced new chemicals containing two diphenylaminomethane groups, linked by different moieties (not oxygen), like 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane. These compounds are effective as antimicrobial agents, potentially useful as agricultural or industrial fungicides and bactericides (Downs, 1972).
Synthesis of Optically Pure Compounds
- Sakai et al. (2000) synthesized optically pure compounds using key intermediates related to (S)-1-(2,3-Difluorophenyl)ethanamine. They utilized lipase-catalyzed transesterification and X-ray structural analysis for determination. This study illustrates the compound's utility in creating structurally complex and pure molecules (Sakai et al., 2000).
Photolysis Research
- Platz et al. (1991) investigated the photolysis of related diazirines, leading to insights into photoinsertion processes and the subsequent chemical transformations. This research provides valuable information for the understanding of photoreactions involving similar compounds (Platz et al., 1991).
Catalytic Applications
- A study by Alcaide et al. (2015) utilized related 1,2-dipole precursors in metal-free direct [2+2] cycloaddition reactions, demonstrating the compound's relevance in catalysis and organic synthesis (Alcaide et al., 2015).
Intermediate in Drug Synthesis
- Luo et al. (2008) developed a novel synthetic route to create 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, an intermediate in the synthesis of Silodosin, a treatment for benign prostatic hyperplasia. This highlights the compound's importance in pharmaceutical synthesis (Luo et al., 2008).
Hydrogen Generation Research
- Research by Rose et al. (2012) on fluorinated diglyoxime-iron complexes, which are related to (S)-1-(2,3-Difluorophenyl)ethanamine, showed promising results for hydrogen generation at low overpotentials, indicating potential applications in sustainable energy production (Rose et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETZXWRRCDXDFT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2,3-Difluorophenyl)ethanamine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2705436.png)
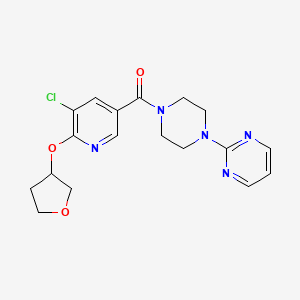
![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
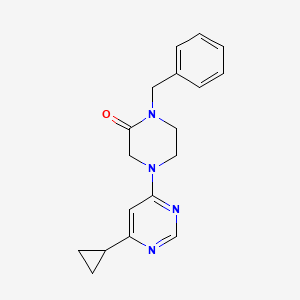

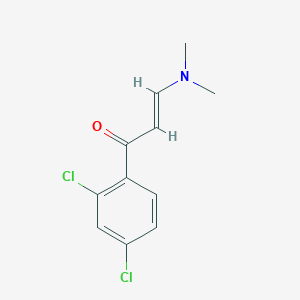
![4-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705450.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)
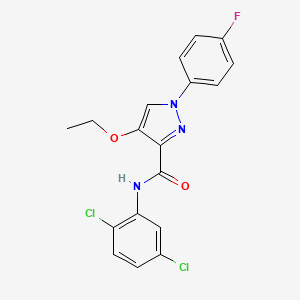
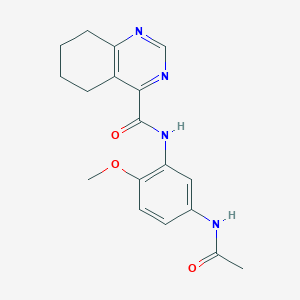
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)
![4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2705457.png)